molecular formula C16H24ClN3O3S B3601927 4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3601927
M. Wt: 373.9 g/mol
InChI Key: YEPYVAFMRTYLFQ-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    N-alkylation: The initial step involves the alkylation of piperazine with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group.

    Sulfonation: The next step involves the sulfonation of the benzene ring with chlorosulfonic acid to introduce the sulfonamide group.

    Coupling Reaction: The final step involves coupling the sulfonated benzene derivative with the N-alkylated piperazine derivative under appropriate conditions, such as using a base like sodium hydroxide in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antifungal agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in microorganisms. This results in the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide: Similar structure with a nitrophenyl group instead of the ethylpiperazine moiety.

    4-chloro-N-isopropylbenzenesulfonamide: Similar sulfonamide structure with an isopropyl group instead of the ethyl group.

Uniqueness

4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to the presence of the ethylpiperazine moiety, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-3-18-9-11-19(12-10-18)16(21)13-20(4-2)24(22,23)15-7-5-14(17)6-8-15/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPYVAFMRTYLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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